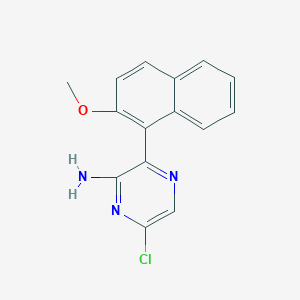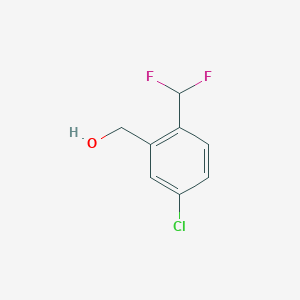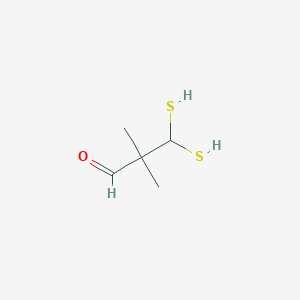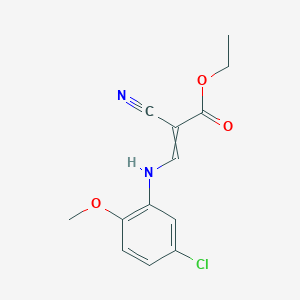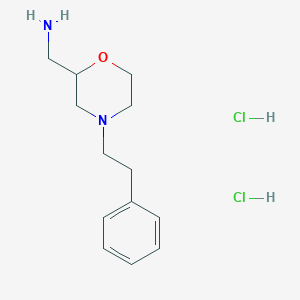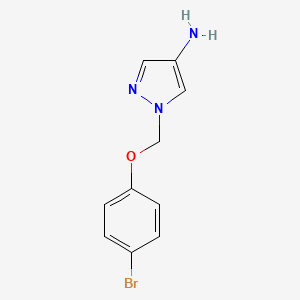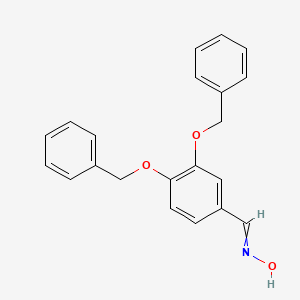
3,4-Bis-benzyloxy-benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 3,4-bis(phenylmethoxy)-, oxime is an organic compound with the molecular formula C21H19NO3 and a molecular weight of 333.3805 . This compound is characterized by the presence of an oxime functional group attached to a benzaldehyde moiety, which is further substituted with two phenylmethoxy groups at the 3 and 4 positions of the benzene ring.
Métodos De Preparación
The synthesis of Benzaldehyde, 3,4-bis(phenylmethoxy)-, oxime typically involves the reaction of 3,4-bis(phenylmethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions to facilitate the formation of the oxime .
Análisis De Reacciones Químicas
Benzaldehyde, 3,4-bis(phenylmethoxy)-, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylmethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, 3,4-bis(phenylmethoxy)-, oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 3,4-bis(phenylmethoxy)-, oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenylmethoxy groups can enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Benzaldehyde, 3,4-bis(phenylmethoxy)-, oxime can be compared with similar compounds such as:
3,4-Bis(benzyloxy)benzaldehyde: This compound lacks the oxime group and has different reactivity and applications.
[3,4-Bis(benzyloxy)phenyl]boronic acid: This compound contains a boronic acid group instead of an oxime, leading to different chemical properties and uses.
Propiedades
Fórmula molecular |
C21H19NO3 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-[[3,4-bis(phenylmethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C21H19NO3/c23-22-14-19-11-12-20(24-15-17-7-3-1-4-8-17)21(13-19)25-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2 |
Clave InChI |
BTTPSAYYBOVDKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


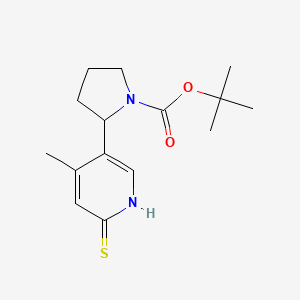
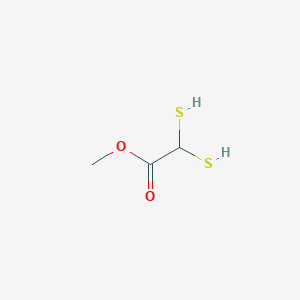
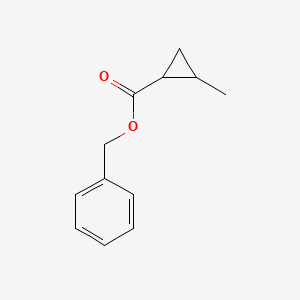
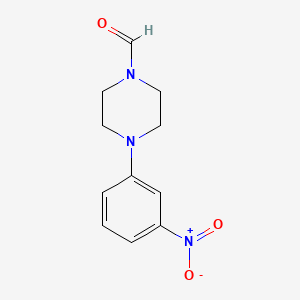
![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)

![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)
